

A Toxicological Comparison of Brominated Propanols: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dibromo-1-propanol*

Cat. No.: *B041173*

[Get Quote](#)

This guide provides a comparative toxicological overview of three brominated propanols: **2,3-dibromo-1-propanol** (2,3-DBP), 1,3-dibromo-2-propanol (1,3-DBP), and 3-bromo-1,2-propanediol (3-BPD). These compounds are relevant in various industrial applications, including as intermediates in the production of flame retardants and pharmaceuticals. Understanding their relative toxicities is crucial for risk assessment and the development of safer alternatives. This document summarizes key experimental data on their acute toxicity, genotoxicity, and carcinogenicity, and provides detailed protocols for the cited experimental methodologies.

Comparative Toxicological Data

The following tables summarize the available quantitative and qualitative toxicological data for 2,3-DBP, 1,3-DBP, and 3-BPD.

Table 1: Acute Toxicity Data

Compound	CAS No.	Test	Species	Route	LD50	GHS Classification
2,3-Dibromo-1-propanol	96-13-9	LD50	Rat (Male/Female)	Dermal	750 mg/kg (in 95% ethanol)	Not explicitly classified in searches, but data indicates high toxicity.
1,3-Dibromo-2-propanol	96-21-9	LD50	Mouse	Intraperitoneal	150 mg/kg	H301: Toxic if swallowed[1][2]
3-Bromo-1,2-propanedio	4704-77-2	LD50	Mouse	Intraperitoneal	212 mg/kg	H314: Causes severe skin burns and eye damage[2]

Table 2: Genotoxicity Data

Compound	Ames Test (<i>Salmonella</i> <i>typhimurium</i>)	Mammalian Cell Assays	In Vivo Assays
2,3-Dibromo-1-propanol	Mutagenic in strains TA98, TA100, and TA1535 ^[3]	Induces sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells; positive in mouse lymphoma assay ^[3]	Induces sex-linked recessive lethal mutations and reciprocal translocations in <i>Drosophila melanogaster</i> ; did not cause micronucleus formation in mouse bone marrow
1,3-Dibromo-2-propanol	Data not available	Data not available	Data not available
3-Bromo-1,2-propanediol	Data not available	Data not available	Data not available

Table 3: Carcinogenicity Data

Compound	Species	Route	Findings	Carcinogen Classification
2,3-Dibromo-1-propanol	Rats and Mice	Dermal	Clear evidence of carcinogenic activity; caused tumors at multiple sites including skin, forestomach, liver, and lung[3]	Reasonably anticipated to be a human carcinogen (NTP)
1,3-Dibromo-2-propanol	Animal studies	Not specified	Limited evidence of carcinogenicity[4]	H351: Suspected of causing cancer[1][2]
3-Bromo-1,2-propanediol	Not specified	Not specified	Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA[5]	Data not available

Experimental Protocols

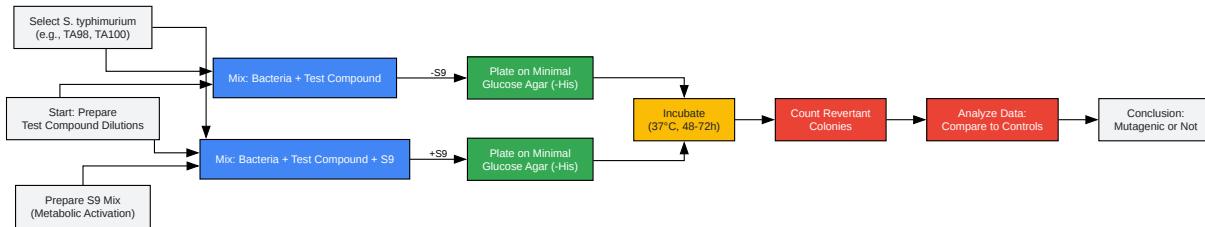
Detailed methodologies for key toxicological assessments are provided below.

National Toxicology Program (NTP) 2-Year Dermal Carcinogenicity Study

This protocol outlines the general procedures for a 2-year dermal carcinogenicity bioassay, as conducted by the U.S. National Toxicology Program (NTP).

- **Animal Model:** Typically involves F344/N rats and B6C3F1 mice of both sexes.
- **Test Substance Preparation:** The brominated propanol is dissolved in a suitable vehicle, such as 95% ethanol, to achieve the desired concentrations.

- Dose Administration: The test substance is applied to a shaved area of the skin, usually on the back, five days a week for 104 weeks. The dose is calculated based on the body weight of the animals.
- Observation: Animals are observed twice daily for signs of toxicity. Body weights are recorded weekly for the first 13 weeks and then monthly.
- Pathology: At the end of the study, all animals are euthanized and subjected to a complete necropsy. All major tissues and organs, as well as any gross lesions, are collected and preserved for histopathological examination.
- Data Analysis: The incidence of neoplasms in the dosed groups is compared with that in the vehicle control group using statistical methods to determine the carcinogenic potential of the substance.


Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- Test Strains: Several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains have different types of mutations in the histidine operon.
- Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the liver of rats or hamsters. This is to determine if the test substance or its metabolites are mutagenic.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium that lacks histidine. A small amount of histidine is added to allow for a few cell divisions, which is necessary for mutagenesis to occur.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental Workflow for the Ames Test

[Click to download full resolution via product page](#)

Caption: Workflow of the Ames test for mutagenicity assessment.

Discussion

The available data clearly indicate that **2,3-dibromo-1-propanol** is a potent toxicant, with demonstrated genotoxicity and carcinogenicity in animal models.^[3] It is reasonably anticipated to be a human carcinogen. In contrast, the toxicological database for 1,3-dibromo-2-propanol and 3-bromo-1,2-propanediol is less complete.

1,3-Dibromo-2-propanol is classified as toxic if swallowed and is suspected of causing cancer, though comprehensive carcinogenicity studies are not as readily available as for its isomer.^[1] ^[2]^[4] For 3-bromo-1,2-propanediol, the primary hazards identified are severe skin and eye damage, with insufficient data on its genotoxic and carcinogenic potential.^[2]^[5]

The significant data gaps for 1,3-DBP and 3-BPD, particularly in the areas of chronic toxicity and carcinogenicity, highlight the need for further research to fully characterize their toxicological profiles and to enable a more complete comparative risk assessment. Researchers and drug development professionals should exercise caution when handling these compounds, particularly 2,3-DBP and 1,3-DBP, due to their known or suspected

carcinogenicity. The corrosive nature of 3-BPD also warrants strict safety measures to prevent dermal and ocular exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 1,3-Dibromo-2-propanol | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. 1,3-Dibromo-2-propanol - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Toxicological Comparison of Brominated Propanols: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041173#toxicological-comparison-of-brominated-propanols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com